1-Cyclohexyl-2-piperazinone hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclohexylpiperazin-2-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.H2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h9,11H,1-8H2;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSXCKYRQOKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2=O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclohexyl 2 Piperazinone Hydrate and Analogues
Strategies for the Construction of the Piperazinone Ring System
The formation of the 2-piperazinone core is a critical step in the synthesis of these heterocyclic compounds. Various methodologies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. These strategies primarily involve cyclization, reductive amination, and condensation reactions. researchgate.net
Cyclization Reactions in 2-Piperazinone Formation
Intramolecular cyclization is a common and effective method for constructing the 2-piperazinone ring. These reactions typically involve the formation of an amide bond to close the six-membered ring. researchgate.net A notable example is the Dieckmann-like cyclization, which has been utilized to produce trisubstituted piperazine-2,5-diones, which can be precursors to 2-piperazinones. thieme-connect.com Another approach involves the iodocyclization of α-amino acid derivatives, which provides a stereoselective route to highly substituted chiral 2-oxopiperazines. researchgate.net Furthermore, tandem reductive amination followed by an intramolecular N,N'-acyl transfer has been shown to be an efficient one-pot method for synthesizing substituted piperazin-2-ones. organic-chemistry.org
| Cyclization Strategy | Key Features | Starting Materials |
| Dieckmann-like Cyclization | Forms trisubstituted piperazine-2,5-diones. | Amino acid derivatives. thieme-connect.com |
| Iodocyclization | Stereoselective synthesis of chiral 2-oxopiperazines. | α-Amino acids. researchgate.net |
| Tandem Reductive Amination-Acyl Transfer | One-pot synthesis of substituted piperazin-2-ones. | N-(2-oxoethyl)amides and α-amino esters. organic-chemistry.org |
Reductive Amination Approaches to Piperazinones
Reductive amination serves as a versatile tool for the synthesis of piperazinones. This method typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, followed by reduction of the resulting imine or enamine intermediate. thieme-connect.com For instance, a direct and scalable synthesis of benzylpiperazine has been achieved through continuous-flow hydrogenation, highlighting the efficiency of this approach. thieme-connect.com Transition-metal-catalyzed asymmetric reductive amination and amidation cascade reactions have also been developed, allowing for the enantioselective synthesis of chiral piperazinones from simple alkyl diamines and α-ketoesters. acs.org This method has been successfully applied to the synthesis of key intermediates for bioactive molecules. acs.org Another strategy involves an intramolecular reductive amination to create constrained substance P analogues. researchgate.net
Condensation Reactions for Piperazinone Synthesis
Condensation reactions provide another important avenue for the synthesis of the piperazinone ring system. bohrium.com These reactions often involve the joining of two building blocks to form the heterocyclic core. For example, the Ugi multicomponent reaction, a powerful tool in combinatorial chemistry, has been adapted for the solid-phase synthesis of 2,3,6-trisubstituted piperazinones through a disrupted Ugi condensation. acs.org This approach utilizes aziridine (B145994) aldehyde dimers and provides access to a diverse set of piperazinone structures. acs.org Additionally, the condensation of amines and vicinal diols, catalyzed by iridium, offers a direct route to substituted piperazines, which can be precursors to piperazinones. researchgate.net
| Condensation Strategy | Key Features | Starting Materials |
| Disrupted Ugi Condensation | Solid-phase synthesis of 2,3,6-trisubstituted piperazinones. | Aziridine aldehyde dimers, isonitriles, and amino acids. acs.org |
| Iridium-Catalyzed Condensation | Direct synthesis of substituted piperazines. | Amines and 1,2-diols. researchgate.net |
Stereoselective and Asymmetric Catalytic Syntheses of Piperazinone Core Structures
The development of stereoselective and asymmetric catalytic methods is crucial for accessing enantiomerically pure piperazinone derivatives, which are often required for biological activity. researchgate.net Several strategies have emerged, including the use of chiral auxiliaries, chiral pool synthesis, and asymmetric catalysis. researchgate.net
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones also yields chiral products with good enantioselectivities. dicp.ac.cn Another powerful approach is the palladium-catalyzed asymmetric allylic alkylation, which has been used to synthesize chiral piperazin-2-ones. dicp.ac.cn More recently, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the catalytic asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones. acs.orgthieme-connect.com This method utilizes a quinine-derived urea (B33335) catalyst to achieve high yields and enantioselectivities. acs.org
Introduction of the Cyclohexyl Moiety
Once the piperazinone ring is constructed, the next critical step is the introduction of the cyclohexyl group at the N1 position. N-alkylation strategies are the most common methods employed for this transformation.
N-Alkylation Strategies for Cyclohexyl Attachment
N-alkylation of the piperazinone nitrogen with a cyclohexyl-containing electrophile is a direct and widely used method. google.com This can be achieved through nucleophilic substitution reactions using cyclohexyl halides (e.g., cyclohexyl bromide or chloride) or other activated cyclohexyl derivatives. google.comorganic-chemistry.org The reaction is typically carried out in the presence of a base to deprotonate the piperazinone nitrogen, facilitating the nucleophilic attack. google.com
A patented method describes the synthesis of 1-cyclohexylpiperazine (B93859), a related structure, by reacting cyclohexyl halide with 1-Boc-piperazine under alkaline conditions, followed by deprotection. google.com This approach avoids the use of more complex reagents and simplifies the workup procedure. google.com Another strategy involves the reductive amination of a piperazine (B1678402) derivative with cyclohexanone. mdpi.com For instance, the synthesis of Cariprazine, a drug containing a cyclohexylpiperazine moiety, has been accomplished via reductive amination using a suitable cyclohexyl aldehyde. mdpi.com
| N-Alkylation Strategy | Key Features | Reagents |
| Nucleophilic Substitution | Direct attachment of the cyclohexyl group. | Cyclohexyl halide, base. google.com |
| Reductive Amination | Formation of the C-N bond via an imine intermediate. | Cyclohexanone or cyclohexyl aldehyde, reducing agent. mdpi.com |
Nucleophilic Substitution Reactions with Cyclohexyl Halides
The introduction of the cyclohexyl moiety onto the piperazinone ring is a critical step in the synthesis of 1-cyclohexyl-2-piperazinone. This is typically achieved via a nucleophilic substitution reaction, a cornerstone of C-N bond formation. dtu.dk The reaction involves the nitrogen atom of the 2-piperazinone ring acting as a nucleophile, attacking the electrophilic carbon of a cyclohexyl halide.
The general synthetic strategy involves the N-alkylation of a suitable piperazinone precursor. mdpi.comresearchgate.net For the synthesis of 1-cyclohexyl-2-piperazinone, the starting material would be 2-piperazinone. The nitrogen at the 4-position is the more nucleophilic and reactive site for alkylation compared to the amide nitrogen at the 1-position. Therefore, a direct reaction of 2-piperazinone with a cyclohexyl halide would likely yield 4-cyclohexyl-2-piperazinone. To achieve the desired 1-cyclohexyl isomer, a protecting group strategy is often employed.
A common approach involves protecting the more reactive N4-position of the piperazine ring, often with a tert-Butoxycarbonyl (Boc) group, to direct the alkylation to the N1-position. However, in the case of 2-piperazinone, the N1 nitrogen is part of an amide linkage, making it significantly less nucleophilic. A more plausible synthetic route would involve constructing the piperazinone ring from a pre-alkylated precursor, such as N-cyclohexylethylenediamine.
Alternatively, adapting methodologies from similar piperazine syntheses provides a viable route. For instance, a method for preparing 1-cyclohexylpiperazine involves reacting 1-Boc-piperazine with a cyclohexyl halide in the presence of an inorganic base like potassium carbonate in an organic solvent such as acetonitrile (B52724). patsnap.comgoogle.com A similar principle could be applied to a protected 2-piperazinone derivative.
The reaction conditions for such nucleophilic substitutions are critical for achieving high yields and purity. Key parameters include the choice of solvent, base, temperature, and the nature of the halide.
Table 1: Exemplary Reaction Parameters for Nucleophilic Substitution
| Parameter | Condition | Rationale |
| Cyclohexyl Halide | Cyclohexyl bromide or iodide | Bromides offer a good balance of reactivity and stability. Iodides are more reactive but can be more expensive and less stable. mdpi.com |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong inorganic base, effective in scavenging the hydrogen halide byproduct without causing significant side reactions. patsnap.com |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. patsnap.com |
| Temperature | Reflux | Elevated temperature increases the reaction rate to ensure completion within a reasonable timeframe (e.g., 2-4 hours). patsnap.comgoogle.com |
The reaction typically proceeds by heating the mixture to reflux for several hours, with progress monitored by techniques like Thin-Layer Chromatography (TLC). patsnap.com Upon completion, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude product, which can then be purified.
Hydrate (B1144303) Formation and Crystallization Engineering
Hydrate formation is a common phenomenon for over a third of active pharmaceutical ingredients (APIs) and is of critical importance as the inclusion of water into a crystal lattice profoundly affects physicochemical properties such as solubility, stability, and dissolution rate. researchgate.netcam.ac.ukrsc.org Crystal engineering provides the tools to control the formation of these hydrated forms, ensuring the desired solid-state properties of the final product. engineering.org.cn
For a molecule like 1-cyclohexyl-2-piperazinone, which contains hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen), the propensity to form hydrates is significant. psu.eduresearchgate.net Water molecules, with their small size and ability to act as both hydrogen bond donors and acceptors, can be readily incorporated into the crystal lattice, often stabilizing the structure through a network of hydrogen bonds. cam.ac.uk
Controlled Hydrate Crystallization Techniques
Controlling the crystallization process is essential to selectively produce the desired hydrate form and avoid mixtures of anhydrous and hydrated forms or different polymorphic hydrates. mdpi.com Several techniques can be employed to control the crystallization of 1-cyclohexyl-2-piperazinone hydrate.
Cooling Crystallization: This involves dissolving the compound in a suitable solvent system at an elevated temperature and then gradually cooling the solution. The decrease in solubility upon cooling induces supersaturation and subsequent crystallization. The cooling rate is a critical parameter; slow cooling generally favors the growth of larger, more ordered crystals of the thermodynamically stable form.
Anti-Solvent Addition: In this method, a second solvent (the anti-solvent) in which the compound is poorly soluble is added to a solution of the compound. This induces supersaturation and causes the compound to crystallize. The rate of anti-solvent addition and the degree of mixing are crucial for controlling particle size and form. For 1-cyclohexyl-2-piperazinone, adding water as an anti-solvent to a solution in a water-miscible organic solvent like ethanol (B145695) or acetone (B3395972) could be an effective method for crystallizing the hydrate. google.com
Slurry Conversion: This technique involves suspending an anhydrous or metastable form of the compound in a solvent system where it has limited solubility. Over time, the less stable form will dissolve and recrystallize as the more stable form, which, in the presence of water, is often the hydrate. This is a reliable method for determining the most stable form under specific solvent and temperature conditions.
Sublimation: In some cases, hydrates can be formed by sublimation in the presence of water vapor. rsc.org This gas-phase crystallization method can sometimes yield high-quality single crystals suitable for structural analysis.
The use of Process Analytical Technology (PAT), such as in-line spectroscopy (FTIR, Raman) and particle size analyzers (FBRM), allows for real-time monitoring and control of these crystallization processes, ensuring reproducibility and targeting the desired crystal attributes. engineering.org.cngoogle.com
Influence of Solvent Systems on Hydrate Formation
The choice of solvent system is arguably the most critical factor influencing hydrate formation, as it affects both the solubility of the compound and the thermodynamic activity of water. scispace.comresearchgate.net The interactions between the solute, the solvent, and water molecules govern the nucleation and growth of either the anhydrous or hydrated crystal form. researchgate.net
Polar Protic Solvents: Solvents like ethanol and methanol (B129727) are polar and can form hydrogen bonds. labclinics.com When used in a mixture with water, they can influence hydrate formation in complex ways. High concentrations of a water-miscible solvent like ethanol might lower the water activity sufficiently to favor the crystallization of the anhydrous form. Conversely, in a system where the anhydrous form is initially crystallized, exposure to a humid ethanol atmosphere could facilitate a solvent-mediated transformation to the hydrate. scispace.com The solubility in polar protic solvents is often high, which can make crystallization more challenging. nih.govnih.gov
Polar Aprotic Solvents: Solvents such as acetone and acetonitrile cannot donate hydrogen bonds but are polar. labclinics.com They can dissolve 1-cyclohexyl-2-piperazinone while having complete miscibility with water. Using a mixture of acetone and water allows for fine-tuning of the supersaturation level and water activity. Crystallization from such systems can be sensitive to the solvent ratio, potentially yielding different hydrate stoichiometries or polymorphs. nih.gov
Apolar Solvents: Apolar solvents like toluene (B28343) or hexane (B92381) have low miscibility with water. Crystallization from a biphasic system, where the compound is dissolved in the apolar solvent and brought into contact with an aqueous phase, can be a method to produce the hydrate at the interface. Alternatively, using a humidified apolar solvent can provide enough water activity to induce hydrate formation.
The influence of the solvent extends to the crystal habit (the external shape of the crystals). For example, crystallization of a compound from a polar solvent might yield plate-like crystals, while an apolar solvent could result in more needle-like crystals. nih.govacs.org
Table 2: Hypothetical Influence of Solvent Systems on the Crystallization of this compound
| Solvent System | Expected Solubility | Likely Crystallization Outcome | Potential Crystal Habit |
| Water | Low | Direct crystallization of a stable hydrate form. | Prismatic or block-like crystals. |
| Ethanol/Water (9:1 v/v) | High | Anhydrous form may be favored due to lower water activity. | Dependent on supersaturation; potentially plate-like. |
| Acetone/Water (1:1 v/v) | Moderate | Controlled precipitation of the hydrate form. | Isotropic or well-formed crystals depending on cooling rate. |
| Toluene (humidified) | Moderate in Toluene | Slow formation of the hydrate form. | Needle-like or elongated crystals. acs.org |
Sophisticated Spectroscopic Characterization and Structural Elucidation of 1 Cyclohexyl 2 Piperazinone Hydrate
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Detection of Hydrate (B1144303) Moiety Signatures:The characteristic O-H stretching and bending vibrations of the water of hydration are not specifically reported for this compound.
In-Depth Analysis of 1-Cyclohexyl-2-piperazinone Hydrate Remains Elusive Due to Lack of Publicly Available Scientific Data
A comprehensive and detailed scientific article on the sophisticated spectroscopic and structural elucidation of this compound, as per the requested outline, cannot be generated at this time. Extensive searches of public scientific databases and literature have revealed a significant lack of specific, in-depth research findings for this particular chemical compound. While general information on related piperazine (B1678402) derivatives is available, the specific experimental data required for a thorough analysis of this compound—including high-resolution mass spectrometry, single-crystal X-ray diffraction, and polymorphism studies—is not present in the accessible public domain.
The requested article structure necessitates detailed research findings that are currently unavailable. For instance, the sections on High-Resolution Mass Spectrometry (HRMS) for elemental composition and fragmentation studies, and X-ray Crystallography for absolute stereochemistry and solid-state structure, require specific data sets that have not been published or made publicly available for this compound.
General methodologies for the characterization of similar compounds exist. For example, the synthesis of various piperazine derivatives is often documented, and analytical techniques such as mass spectrometry and X-ray crystallography are standard in chemical research. vulcanchem.comnih.govresearchgate.netnih.govnih.gov Studies on other piperazine-containing compounds have detailed their crystal structures and intermolecular interactions. jst.go.jpresearchgate.netiucr.orgresearchgate.netiucr.org However, these findings are not directly transferable to this compound, as even small structural changes can significantly alter a compound's physicochemical properties, including its fragmentation patterns in mass spectrometry and its crystal lattice structure.
Without access to specific experimental data from HRMS, X-ray crystallography, and polymorphism investigations for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, until dedicated research on this compound is conducted and published, a scientifically rigorous article focusing solely on its detailed spectroscopic and structural characterization cannot be compiled.
Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 2 Piperazinone Hydrate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of 1-Cyclohexyl-2-piperazinone hydrate (B1144303). researchgate.netnih.gov DFT methods, such as B3LYP with basis sets like 6-311G+(d,p), are employed to optimize the molecular geometry and calculate fundamental properties. nih.govmdpi.com
These calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com The HOMO-LUMO energy gap is a key parameter derived from these calculations, which helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net For similar piperazine-containing structures, theoretical calculations have shown good correlation with experimental data, validating the computational models used. mdpi.com
Table 1: Calculated Electronic Properties of a Substituted Piperazine (B1678402) Derivative
| Property | Value | Method |
|---|---|---|
| HOMO Energy | - | DFT/B3LYP/6-311G(d,p) researchgate.net |
| LUMO Energy | - | DFT/B3LYP/6-311G(d,p) researchgate.net |
| Energy Gap | - | DFT/B3LYP/6-311G(d,p) researchgate.net |
| Dipole Moment | - | DFT/B3LYP/6-311G(d,p) |
| Mulliken Atomic Charges | Atom-specific | B3LYP/6-311G mdpi.com |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and the influence of solvent on 1-Cyclohexyl-2-piperazinone hydrate. nih.govnih.gov These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.
For piperazine derivatives, MD simulations can reveal the preferred conformations of the piperazine and cyclohexyl rings. nih.gov The piperazine ring typically adopts a chair conformation. researchgate.netresearchgate.net The orientation of the cyclohexyl group relative to the piperazinone ring (axial vs. equatorial) is a key conformational question that MD simulations can address. nih.govnih.gov Studies on similar 1-cyclohexylpiperazine (B93859) molecules have shown that the equatorial-equatorial conformer is generally more stable, though solvent effects can influence the conformational equilibrium. nih.gov
Theoretical Studies of Ligand-Receptor Interactions
Computational docking and molecular modeling are used to investigate the binding of this compound to theoretical biological targets. nih.gov These studies predict the binding mode and affinity of the ligand within the active site of a receptor, providing a basis for structure-activity relationship (SAR) studies.
For piperazine-containing ligands, docking studies have been used to understand their interactions with various receptors. nih.govnih.gov The cyclohexyl group often contributes to binding through hydrophobic interactions, while the piperazinone moiety can form hydrogen bonds. unibo.it For instance, the carbonyl group of the piperazinone ring can act as a hydrogen bond acceptor, a feature noted in the binding of similar piperazinone derivatives to targets like MDM2. The nitrogen atoms of the piperazine ring can also participate in crucial hydrogen bonding or electrostatic interactions. nih.gov
These theoretical models help in identifying key amino acid residues involved in the binding, guiding the design of new analogs with improved affinity and selectivity. nih.gov
Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization
Theoretical methods are employed to analyze the reaction pathways for the synthesis of 1-Cyclohexyl-2-piperazinone and its derivatives, aiming to optimize synthetic routes. acs.orgacs.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can understand the feasibility and kinetics of different synthetic strategies. mdpi.com
The synthesis of piperazin-2-ones can be achieved through various methods, including cyclization reactions. mdpi.com For example, one common route involves the reaction of a diamine with an appropriate electrophile. acs.org Computational modeling can be used to study the mechanism of these cyclization reactions, identify the rate-determining step, and predict the effect of different substituents and reaction conditions. acs.org
Transition state modeling helps in understanding the geometry and energy of the highest energy point along the reaction coordinate. acs.org This information is invaluable for predicting reaction outcomes and for designing catalysts or reaction conditions that can lower the activation energy, thereby improving the reaction yield and efficiency. nih.gov
Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of spectroscopic properties such as NMR chemical shifts and vibrational frequencies. np-mrd.orgresearchgate.net These predictions are a valuable tool for structure elucidation and for interpreting experimental spectra.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) approach, often coupled with DFT. nih.gov Theoretical predictions can help in assigning the complex signals arising from the cyclohexyl and piperazinone protons and carbons. np-mrd.orgscispace.com For 1-cyclohexylpiperazine, theoretical calculations have been successfully used to distinguish between different conformers based on their NMR spectra. nih.gov
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can also be simulated. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the absorption bands in the experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the piperazinone ring and the various C-H and N-H stretches. mdpi.com Comparing theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as the hydrogen bonding involving the water molecule in the hydrate. iucr.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Feature | Region/Value | Reference |
|---|---|---|---|
| ¹H NMR | Cyclohexyl Protons | ~1.0–2.0 ppm | |
| ¹H NMR | Piperazinone Amide Proton | ~3.5 ppm | |
| ¹³C NMR | - | - | nih.gov |
| IR | C=O Stretch | ~1650 cm⁻¹ | researchgate.net |
Mechanistic Studies of Chemical Reactions Involving 1 Cyclohexyl 2 Piperazinone Derivatives
Elucidation of Reaction Pathways for Functionalization
The functionalization of the piperazinone core, particularly in derivatives like 1-cyclohexyl-2-piperazinone, is achieved through various synthetic strategies, the mechanisms of which have been a subject of detailed investigation. Understanding these reaction pathways is critical for controlling product formation, optimizing yields, and achieving desired regioselectivity and stereoselectivity.
One key pathway involves the palladium-catalyzed hydrogenation of pyrazin-2-ol precursors. Mechanistic studies suggest that this transformation does not proceed via a simple hydrogenation of a single species. Instead, it involves a dynamic kinetic resolution process. dicp.ac.cn The reaction pathway is believed to involve an equilibrium between two tautomeric intermediates, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. dicp.ac.cn The asymmetric hydrogenation of these two imine-containing intermediates is what ultimately delivers the chiral piperazin-2-one (B30754) products. dicp.ac.cn
Another significant avenue for functionalization is C–H functionalization, which avoids the need for pre-functionalized starting materials. Photoredox catalysis, often employing iridium-based catalysts, has been shown to proceed via a single-electron transfer (SET) mechanism. mdpi.com This process generates highly reactive intermediates in a controlled manner, enabling the introduction of aryl and other functional groups onto the piperazinone scaffold. mdpi.com
Cycloaddition reactions also represent a viable pathway for constructing substituted piperazinone rings. For instance, the synthesis of complex piperazinone-related structures can occur through a [4+2] cycloaddition. This pathway involves the in-situ generation of a highly reactive acyl ketene (B1206846) intermediate from a pyrrole-2,3-dione precursor, which then reacts with a suitable dienophile. mdpi.com
Furthermore, modular syntheses using palladium catalysts to couple propargyl units with diamine components provide a versatile route to highly substituted piperazinones. nih.gov These reactions are proposed to proceed under mild conditions, suggesting a catalytic cycle that efficiently facilitates the formation of the heterocyclic ring with precise control over the placement of substituents. nih.gov In some cases, the formation of piperazinone derivatives, such as the hydrate (B1144303) form of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one, occurs directly from the reaction of ethylenediamine (B42938) with ketoesters containing highly electrophilic groups, indicating a direct nucleophilic addition pathway. semanticscholar.org
Experimental and computational methods, including Density Functional Theory (DFT) studies, are often combined to map the energy profiles of these reaction pathways, identify transition states, and rationalize the observed product distributions. researchgate.net
Stereochemical Outcomes and Diastereoselective Control in Transformations
Achieving stereochemical control is a central goal in the synthesis of 1-cyclohexyl-2-piperazinone derivatives, as the biological activity of such molecules is often dependent on their three-dimensional structure. Research has focused on developing catalytic systems that can precisely control the formation of specific stereoisomers.
Palladium-catalyzed asymmetric hydrogenation has proven highly effective for producing chiral piperazin-2-ones with excellent stereoselectivity. dicp.ac.cn By using chiral ligands in conjunction with a palladium catalyst, high levels of both diastereoselectivity and enantioselectivity can be achieved. For example, in the hydrogenation of certain pyrazin-2-ols, diastereomeric ratios (dr) greater than 20:1 and enantiomeric excesses (ee) up to 90% have been reported. dicp.ac.cn This demonstrates the catalyst's ability to effectively discriminate between the prochiral faces of the imine intermediates.
Iridium catalysis has also emerged as a powerful tool for the diastereoselective synthesis of C-substituted piperazines. Specific iridium catalysts, such as [IrCl(cod)(PPh₃)], have been shown to facilitate the formation of a single, unique diastereomer from the coupling of imines. acs.org This high level of control indicates that a distinct and highly organized reaction pathway is operative, allowing for the predictable construction of complex, multi-substituted piperazine (B1678402) rings. acs.org
Organocatalysis offers an alternative, metal-free approach to stereocontrol. A one-pot process utilizing a quinine-derived urea (B33335) catalyst has been developed for the synthesis of 3-aryl piperazin-2-ones. acs.org This process involves a domino sequence of a Knoevenagel reaction, asymmetric epoxidation, and a ring-opening cyclization. The catalyst governs the stereochemistry of the epoxidation step, which is then transferred through the subsequent cyclization, affording the final products in high enantiomeric excess, with reported values reaching up to 99% ee. acs.org
The modular synthesis of piperazinones via palladium-catalyzed decarboxylative cyclization also proceeds with a high degree of stereochemical control, allowing for the creation of highly substituted products from readily available building blocks. nih.gov
| Catalytic System | Reaction Type | Key Outcome | Reported Selectivity | Reference |
|---|---|---|---|---|
| Palladium / Chiral Ligand | Asymmetric Hydrogenation | Chiral Piperazin-2-ones | up to 90% ee, >20:1 dr | dicp.ac.cn |
| Iridium ([IrCl(cod)(PPh₃)]) | [3+3] Cycloaddition of Imines | C-Substituted Piperazines | Formation of a single diastereoisomer | acs.org |
| Quinine-Derived Urea | Domino Epoxidation/Cyclization | 3-Aryl Piperazin-2-ones | up to 99% ee | acs.org |
| Palladium / DPEphos | Decarboxylative Cyclization | Substituted Piperazinones | High regio- and stereochemical control | nih.gov |
Catalyst Design and Performance in Piperazinone Chemistry
The design of efficient catalysts is fundamental to advancing the synthesis of 1-cyclohexyl-2-piperazinone derivatives. Catalyst performance is typically evaluated based on yield, selectivity (regio-, diastereo-, and enantio-), turnover number, and the mildness of the required reaction conditions. A range of catalysts, from transition metal complexes to small organic molecules, have been successfully employed.
Transition Metal Catalysts:
Palladium Complexes: Palladium catalysts are versatile and widely used in piperazinone synthesis. For modular syntheses involving decarboxylative cyclization, palladium(0) sources combined with phosphine (B1218219) ligands like DPEphos have shown excellent performance, leading to near-quantitative yields under mild, room-temperature conditions. nih.gov In asymmetric hydrogenations, the combination of a palladium catalyst with specific chiral ligands is crucial for achieving high enantioselectivity. dicp.ac.cn
Iridium Complexes: Iridium catalysts have been instrumental in developing novel C-H functionalization and cycloaddition reactions. Commercially available iridium complexes like [Ir(ppy)₃] are effective photocatalysts for the C-H arylation of piperazines. mdpi.com For diastereoselective cycloadditions, bench-stable iridium(I) complexes such as [IrCl(cod)(PPh₃)] have demonstrated high efficiency, enabling the atom-economical synthesis of C-substituted piperazines with excellent control. acs.org
Organocatalysts: Metal-free organocatalysis provides a valuable alternative for stereoselective transformations. Chiral small molecules, such as quinine-derived ureas, have been designed to catalyze complex one-pot sequences. These catalysts have successfully been used in domino reactions to produce chiral piperazin-2-ones with high yields and exceptional enantioselectivity (up to 99% ee), demonstrating performance on par with many metal-based systems. acs.org
The table below summarizes the performance of various catalysts in the synthesis of piperazinone and related structures, highlighting the diversity of approaches and their effectiveness.
| Catalyst | Ligand/Co-catalyst | Reaction Type | Yield | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd(dba)₂ | (S)-C3-TunePhos | Asymmetric Hydrogenation | 88% | 90% ee, >20:1 dr | dicp.ac.cn |
| Pd₂(dba)₃ | DPEphos | Decarboxylative Cyclization | 99% | High Regio- and Stereocontrol | nih.gov |
| [IrCl(cod)(PPh₃)] | - | [3+3] Cycloaddition | High | Single Diastereoisomer | acs.org |
| Ir(ppy)₃ | Photoredox | C-H Arylation | Good | - | mdpi.com |
| Quinine-Derived Urea | Organocatalyst | Domino Epoxidation/Cyclization | up to 90% | up to 99% ee | acs.org |
Kinetics and Thermodynamics of Derivative Formation
A comprehensive understanding of the kinetics and thermodynamics of derivative formation is essential for reaction optimization, scale-up, and ensuring process safety and efficiency. Kinetic studies provide information on reaction rates, the influence of reactant concentrations, and temperature dependence, which helps in elucidating reaction mechanisms. Thermodynamic studies determine the energy changes associated with a reaction, indicating its feasibility and the position of chemical equilibrium.
For piperazinone derivatives, kinetic analysis helps to identify the rate-determining step in a multi-step synthesis and allows for the optimization of catalyst loading, temperature, and reaction time to maximize throughput and minimize side-product formation.
Thermodynamic data, such as the standard molar enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (ΔfG°), are crucial for predicting the spontaneity of a reaction and the final equilibrium distribution of products. While detailed kinetic and thermodynamic data for the formation of 1-cyclohexyl-2-piperazinone hydrate and its specific derivatives are not extensively available in public literature, the methodologies for acquiring such data are well-established for related heterocyclic compounds.
Standard experimental techniques to determine these parameters include:
Calorimetry: Direct measurement of heat changes during a reaction to determine the enthalpy of reaction.
Vapor Pressure Measurements: Techniques like the Knudsen effusion method or transpiration method can be used to measure the vapor pressure of a compound at different temperatures. researchgate.net This data allows for the calculation of thermodynamic properties such as the enthalpies of vaporization and sublimation. researchgate.net
Spectroscopic Monitoring: Following the concentration of reactants and products over time using techniques like NMR or UV-Vis spectroscopy to determine reaction rates and derive kinetic parameters.
These experimental results are often complemented by computational chemistry, which can calculate the thermodynamic properties of molecules in the ideal gas state and model reaction energy profiles. researchgate.net Such studies are vital for predicting the stability of intermediates and transition states, providing a deeper insight into the reaction mechanism. Applying these established methods to the synthesis of 1-cyclohexyl-2-piperazinone derivatives would be a critical step in moving from laboratory-scale synthesis to industrial application.
Chemical Reactivity and Derivatization Potential of 1 Cyclohexyl 2 Piperazinone Hydrate
Functionalization of the Piperazinone Ring
The piperazinone ring is a key structural motif that offers several avenues for functionalization. The piperazine (B1678402) heterocycle is a common component in many biologically active compounds. mdpi.comencyclopedia.pub The reactivity of the piperazinone ring in 1-Cyclohexyl-2-piperazinone can be leveraged to introduce a variety of substituents, thereby modulating its physicochemical properties.
Key reactive sites on the piperazinone ring include the nitrogen atoms and the carbon atoms adjacent to them. While approximately 80% of piperazine-containing drugs have substituents only at the nitrogen positions, recent advancements have focused on the C-H functionalization of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net
N-Alkylation and N-Arylation: The secondary amine in the piperazinone ring is a nucleophilic site that can readily undergo reactions such as alkylation and arylation. These reactions are fundamental in the synthesis of piperazine derivatives. nih.gov
N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. nih.govmdpi.com
N-Arylation: Methods like the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) are commonly employed to introduce aryl groups. nih.gov
Amide Bond Modification: The amide bond within the piperazinone ring can also be a target for chemical modification, although this is generally less common than N-functionalization. Reactions could include reduction of the carbonyl group to an amine, or hydrolysis under harsh acidic or basic conditions. evitachem.com
C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds on the piperazine ring, providing a powerful tool for creating structural diversity. mdpi.comencyclopedia.pub These approaches can introduce new substituents at positions that are not accessible through traditional methods. mdpi.com
Photoredox Catalysis: This method has been used for the C-H arylation of piperazines, where a photocatalyst facilitates the reaction between the piperazine and an aryl partner. mdpi.comresearchgate.net
The following table summarizes potential functionalization reactions for the piperazinone ring:
| Reaction Type | Reagents and Conditions | Potential Outcome |
| N-Alkylation | Alkyl halide, base | Addition of an alkyl group to the secondary amine |
| N-Arylation | Aryl halide, palladium catalyst | Addition of an aryl group to the secondary amine |
| Reductive Amination | Aldehyde or ketone, reducing agent | Formation of a new C-N bond at the secondary amine |
| C-H Arylation | Aryl source, photoredox catalyst | Introduction of an aryl group onto a carbon of the ring |
Transformations of the Cyclohexyl Substituent
The cyclohexyl group attached to the piperazinone ring is another site for chemical modification. While the saturated hydrocarbon nature of the cyclohexyl ring makes it generally less reactive than the piperazinone core, various transformations are still possible. These modifications can influence the compound's lipophilicity and steric profile.
Functionalization Strategies:
Free-Radical Halogenation: This reaction can introduce a halogen atom onto the cyclohexyl ring, which can then serve as a handle for further functionalization through nucleophilic substitution reactions.
Oxidation: Oxidation reactions can introduce hydroxyl or carbonyl groups onto the cyclohexyl ring, creating new points for derivatization.
The introduction of substituents on the cyclohexyl ring can significantly impact the biological activity of the parent molecule. For instance, in analogues of other compounds, modifications to a cyclohexyl moiety have been shown to alter potency and selectivity. nih.gov
Role of the Hydrate (B1144303) Moiety in Chemical Transformations and Stability
The term "hydrate" in chemistry indicates that a substance contains water molecules within its crystal structure. study.comwikipedia.org In the case of 1-Cyclohexyl-2-piperazinone hydrate, the water molecule is an integral part of the crystalline solid. sigmaaldrich.cn This water of hydration can influence the compound's physical properties and, in some cases, its chemical reactivity and stability.
Influence on Physical Properties:
Solubility: The state of hydration can affect the solubility and dissolution rate of a compound. wikipedia.org
Role in Chemical Reactions:
When a hydrated compound is dissolved in a solvent, the water of hydration generally becomes part of the bulk solvent and does not directly participate in the reaction in a stoichiometric sense. reddit.com
Heating a hydrate can often remove the water of crystallization, a process that is typically reversible. libretexts.org However, for some compounds, this process can lead to decomposition. libretexts.org
Some compounds are hygroscopic, meaning they can absorb water from the atmosphere, while others are efflorescent, meaning they can spontaneously lose water. libretexts.org The stability of the hydrate form of 1-Cyclohexyl-2-piperazinone would depend on factors such as temperature and humidity.
Design and Synthesis of Chemically Modified Analogues for Research Purposes
The design and synthesis of chemically modified analogues of 1-Cyclohexyl-2-piperazinone are driven by the desire to explore structure-activity relationships (SAR) for various research targets. nih.gov By systematically modifying the different parts of the molecule, researchers can investigate how changes in structure affect biological activity.
Synthetic Strategies:
The synthesis of analogues often involves multi-step sequences. For piperazine-containing compounds, common strategies include:
Building the Piperazinone Ring: The piperazinone ring can be constructed from acyclic precursors, such as diamines and amino acids. researchgate.net
Introducing the Cyclohexyl Group: The cyclohexyl group can be introduced via N-alkylation of a piperazinone precursor with a cyclohexyl halide. google.com
Derivatization of the Core Structure: Once the core 1-Cyclohexyl-2-piperazinone structure is assembled, further modifications can be made to the piperazinone ring or the cyclohexyl group as described in the sections above.
The following table outlines a general approach to the synthesis of analogues:
| Synthetic Step | Description | Example Reaction |
| Ring Formation | Construction of the piperazinone ring system. | Cyclization of a diamine with an alpha-halo ester. |
| N-Substitution | Attachment of the cyclohexyl group to the piperazinone nitrogen. | Reaction of piperazinone with cyclohexyl bromide in the presence of a base. google.com |
| Functional Group Interconversion | Modification of existing functional groups to introduce new ones. | Reduction of the amide carbonyl to an amine. |
| Late-Stage Functionalization | Introduction of new substituents on the core structure in the final steps of the synthesis. | C-H functionalization of the piperazinone or cyclohexyl ring. mdpi.com |
The synthesis of diverse libraries of analogues is crucial for identifying compounds with improved properties for various research applications. nih.gov
Analytical Method Development for 1 Cyclohexyl 2 Piperazinone Hydrate in Research Contexts
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of 1-Cyclohexyl-2-piperazinone hydrate (B1144303) and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose. wikipedia.org
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) would likely be the primary method for assessing the purity of 1-Cyclohexyl-2-piperazinone hydrate due to the compound's polarity. A C18 or C8 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The inclusion of a small amount of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape for amine-containing compounds. sielc.com Detection would most likely be performed using a UV detector, as the amide chromophore in the piperazinone ring is expected to absorb in the low UV region (around 200-220 nm).
For preparative applications, where the goal is to isolate the pure compound, the developed analytical HPLC method can be scaled up. sielc.com This involves using a larger column and a higher flow rate to process larger quantities of the crude product.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
Gas chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. researchgate.net For 1-Cyclohexyl-2-piperazinone, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. However, direct analysis may also be possible using a polar capillary column. A flame ionization detector (FID) would be a suitable detector due to its general sensitivity to organic compounds. tsijournals.com GC-MS (Gas Chromatography-Mass Spectrometry) can also be employed for simultaneous separation and identification of the compound and any volatile impurities. researchgate.net
Illustrative GC Method Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | FID at 300 °C |
| Split Ratio | 50:1 |
Characterization of Impurities and Byproducts
The synthesis of this compound may lead to the formation of various impurities and byproducts. ajprd.com These can arise from starting materials, side reactions, or degradation. ajprd.com Identifying and characterizing these impurities is critical for process optimization and for ensuring the quality of the final product.
Common types of impurities could include:
Starting material residues: Unreacted starting materials used in the synthesis.
Byproducts from side reactions: For example, products of over-alkylation or incomplete cyclization.
Degradation products: The piperazinone ring could be susceptible to hydrolysis under certain pH conditions. veeprho.com
A combination of chromatographic and spectroscopic techniques is typically used for impurity characterization. LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly powerful, as it provides the retention time, molecular weight, and fragmentation pattern of each impurity, which aids in its structural elucidation. ajprd.com Isolation of the impurity by preparative HPLC followed by NMR spectroscopy can provide definitive structural information.
Illustrative Table of Potential Impurities:
| Impurity Type | Potential Structure/Identity | Analytical Approach for Identification |
| Starting Material | e.g., N-cyclohexylethylenediamine | GC-MS, HPLC (comparison with authentic standard) |
| Byproduct | e.g., Dimerized species | LC-MS (for molecular weight), NMR after isolation |
| Degradation Product | e.g., Ring-opened hydrolysis product | LC-MS (to detect change in molecular weight) |
Methods for Hydrate Content Determination
Since the compound is a hydrate, it is essential to determine the amount of water present in the crystal lattice. nih.gov This is crucial for accurate molecular weight determination and for understanding the solid-state properties of the compound.
Karl Fischer (KF) Titration:
Karl Fischer titration is a standard and highly accurate method for the determination of water content in a sample. wikipedia.orgalfa-chemistry.com It is a chemical method based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. wikipedia.org Both volumetric and coulometric KF titration can be used, with the coulometric method being particularly suitable for very low water content. mineralstech.com For solid samples, a KF oven may be used to heat the sample and carry the evaporated water into the titration cell with a dry carrier gas. greyhoundchrom.com
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. xrfscientific.com When a hydrate is heated, it will lose its water of crystallization at a specific temperature or over a temperature range, resulting in a step-wise weight loss in the TGA thermogram. ami-instruments.com The percentage of weight loss can be used to calculate the number of water molecules per molecule of the anhydrous compound.
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as it is heated or cooled. thermalsupport.com The dehydration of a hydrate is an endothermic process that will appear as a peak in the DSC thermogram. acs.orgdtu.dk The temperature of this peak can provide information about the thermal stability of the hydrate, and the area under the peak is proportional to the enthalpy of dehydration. nih.gov DSC is often used in conjunction with TGA for a comprehensive thermal analysis. acs.org
Illustrative Data from Hydrate Analysis:
| Analytical Method | Observation | Interpretation |
| Karl Fischer Titration | 8.3% water content | Corresponds to a monohydrate (theoretical water content for C10H18N2O·H2O is ~8.32%) |
| Thermogravimetric Analysis (TGA) | ~8.3% weight loss between 80-120 °C | Confirms the loss of one water molecule per molecule of the compound |
| Differential Scanning Calorimetry (DSC) | Endothermic peak at 105 °C | Indicates the temperature of dehydration |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Cyclohexyl-2-piperazinone hydrate with high purity?
- Methodology : Use a reflux system with anhydrous piperidine or hydrazine hydrate as a nucleophilic agent. For example, refluxing the precursor compound in piperidine at 80–100°C for 1–3 hours under inert gas (e.g., nitrogen) ensures controlled reaction kinetics. Purification via flash chromatography (silica gel, eluent: methanol/dichloromethane 1:10) or recrystallization from ethanol/water mixtures enhances purity. Monitor reaction progress using TLC (Rf ≈ 0.4–0.6) .
- Key Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of cyclohexyl precursors to piperazine derivatives.
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodology :
- Melting Point : Determine using a capillary tube apparatus (expected range: 147–149°C for hydrates, based on analogous piperazine hydrochloride hydrates) .
- Spectroscopy : Use -NMR (δ 1.2–1.6 ppm for cyclohexyl protons; δ 2.8–3.5 ppm for piperazinone NH groups) and FT-IR (C=O stretch ~1650 cm) for structural confirmation .
- Elemental Analysis : Verify hydrate stoichiometry (e.g., CHNO·nHO) with combustion analysis (deviation ≤ ±0.3%) .
Q. What storage conditions ensure stability of this compound?
- Methodology : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants (e.g., silica gel). Avoid exposure to humidity >60% to prevent hydrate decomposition. Periodic stability testing via HPLC (retention time consistency) is advised .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., sigma receptors or sterol isomerases, as seen in cyclohexyl-piperazine derivatives). Focus on binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen-bonding networks .
- QSAR Analysis : Corporate descriptors like logP (target ~2.5 for blood-brain barrier penetration) and topological polar surface area (TPSA < 90 Ų) to optimize pharmacokinetics .
Q. What experimental challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodology :
- Byproduct Formation : Optimize reaction time and temperature to minimize side products (e.g., via in-situ FT-IR monitoring).
- Solvent Selection : Replace ethanol with acetonitrile for better solubility of intermediates at scale.
- Safety Protocols : Implement electrostatic discharge (ESD) controls during solvent handling, as recommended for piperazine derivatives .
Q. How do methodological differences in thermal stability studies lead to data contradictions?
- Methodology :
- DSC Analysis : Use heating rates ≤5°C/min to detect hydrate-to-anhydrous phase transitions accurately. Discrepancies often arise from rapid heating (>10°C/min), which masks intermediate steps .
- Controlled Humidity Chambers : Replicate environmental conditions (e.g., 40–60% RH) to validate decomposition thresholds .
Key Considerations for Researchers
- Hydrate-Specific Protocols : Account for water content in stoichiometric calculations (e.g., Karl Fischer titration) .
- Safety : Use fume hoods and PPE (gloves, goggles) when handling hydrazine hydrate or piperidine derivatives .
- Data Reproducibility : Document humidity and temperature conditions rigorously to align with pharmacopeial standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
